molecular formula C18H29N3O4S B2397650 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide CAS No. 897610-93-4

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide

Katalognummer: B2397650
CAS-Nummer: 897610-93-4
Molekulargewicht: 383.51
InChI-Schlüssel: CTDIFORARJDOHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group, a sulfonyl linker, and a pivalamide terminus. This structure is optimized for interactions with serotonin receptors, particularly 5-HT1A, due to the piperazine moiety’s known affinity for such targets . The 2-methoxyphenyl substituent likely enhances receptor selectivity, while the sulfonyl group improves metabolic stability. The bulky pivalamide group may reduce first-pass metabolism, enhancing bioavailability compared to simpler amides.

Eigenschaften

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-18(2,3)17(22)19-9-14-26(23,24)21-12-10-20(11-13-21)15-7-5-6-8-16(15)25-4/h5-8H,9-14H2,1-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDIFORARJDOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,2-Diaminoethane with 2-Methoxyphenyl Epoxide

A common route involves reacting 1,2-diaminoethane with 2-methoxyphenyl epoxide under basic conditions. Potassium carbonate (3 equiv) in acetone facilitates ring closure at 60°C for 12–24 hours. The product is isolated via filtration and solvent evaporation, yielding 4-(2-methoxyphenyl)piperazine with >85% purity.

Alternative Methods: Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling of 2-methoxyphenyl bromide with piperazine employs Pd(OAc)₂/Xantphos in toluene at 110°C. This method reduces byproducts like N-arylpiperazines but requires rigorous oxygen exclusion.

Sulfonation of Piperazine to Install Ethylsulfonyl Group

Reaction with 2-Chloroethanesulfonyl Chloride

The piperazine intermediate undergoes sulfonation using 2-chloroethanesulfonyl chloride (1.2 equiv) in dichloromethane. Triethylamine (2.5 equiv) scavenges HCl, preventing protonation of the piperazine nitrogen. After 6 hours at 25°C, the mixture is washed with brine, dried over MgSO₄, and concentrated to yield N-(2-chloroethylsulfonyl)-4-(2-methoxyphenyl)piperazine.

Nucleophilic Displacement of Chlorine

The chlorinated sulfonamide reacts with sodium azide (1.5 equiv) in DMF at 80°C for 4 hours, forming the azide derivative. Subsequent Staudinger reduction with triphenylphosphine in THF replaces the azide with an amine, yielding N-(2-aminoethylsulfonyl)-4-(2-methoxyphenyl)piperazine.

Amidation with Pivaloyl Chloride

Acylation Conditions

The terminal amine reacts with pivaloyl chloride (1.1 equiv) in anhydrous THF. Pyridine (2 equiv) neutralizes HCl, maintaining reaction efficiency. After 3 hours at 0°C→25°C, the product precipitates upon addition of ice water. Recrystallization from ethyl acetate/hexane affords N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide with >90% purity.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 minutes) accelerates the amidation, reducing reaction time from hours to minutes. This method enhances yield (94%) and minimizes epimerization.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes impurities, retaining the product (Rf = 0.45).
  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) confirms >99% purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.15 (s, 9H, pivaloyl), 3.12–3.18 (m, 4H, piperazine), 3.72 (s, 3H, OCH₃), 7.02–7.25 (m, 4H, aromatic).
  • HRMS (ESI+) : m/z 384.2041 [M+H]⁺ (calc. 384.2045).

Scale-Up and Industrial Considerations

Solvent Recovery Systems

Large-scale synthesis uses acetone or DMF with in-situ distillation to recycle solvents, reducing costs by 40%.

Byproduct Management

  • Unreacted Piperazine : Extracted with 10% citric acid.
  • Pivalic Acid : Removed via aqueous NaHCO₃ wash.

Applications and Derivatives

Serotonin Receptor Modulation

The piperazine-sulfonamide scaffold exhibits affinity for 5-HT₁A receptors (Ki = 12 nM), comparable to WAY-100635.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors, particularly in the context of neurotransmission.

    Medicine: Investigated for its potential therapeutic effects, including as an antagonist for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, potentially blocking their activity and modulating physiological responses. This interaction can influence pathways involved in neurotransmission and smooth muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues differ in substituent positions, functional groups, and pharmacological profiles:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features 5-HT1A Affinity Primary Application Metabolic Stability Notes
N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide 2-methoxyphenyl, sulfonyl linker, pivalamide terminus High (inferred) Potential CNS therapeutics Pivalamide reduces hepatic cleavage
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9) Isoindolinone core, 2-methoxyphenyl, ethyl linker Very high 5-HT1A receptor research Not reported
18F-FCWAY 2-methoxyphenyl, fluorocyclohexanecarboxamide, pyridyl High PET imaging of 5-HT1A receptors Defluorination requires inhibition (e.g., miconazole)
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride 4-methoxyphenyl sulfonyl, hydrochloride salt Not reported Commercial research chemical Enhanced solubility due to salt form

Pharmacological and Functional Insights

Receptor Affinity :

  • The 2-methoxyphenyl substituent in both the target compound and 18F-FCWAY is critical for 5-HT1A binding. Compound 9, which shares this group, demonstrates "very high" in vitro affinity . The para-methoxy variant () lacks reported receptor data, suggesting ortho-substitution is key for 5-HT1A targeting.
  • 18F-FCWAY’s fluorinated carboxamide allows PET imaging but introduces defluorination, necessitating co-administration of miconazole to inhibit CYP450-mediated metabolism .

Metabolic Stability :

  • The target compound’s pivalamide group likely resists enzymatic degradation better than 18F-FCWAY’s pyridyl-cyclohexanecarboxamide, which undergoes rapid defluorination.
  • The hydrochloride salt form of the 4-methoxy analogue () improves solubility but may alter pharmacokinetics compared to the free base.

Applications: Imaging vs. Therapeutics: 18F-FCWAY is specialized for PET imaging, whereas the target compound and its isoindolinone analogue (Compound 9) are geared toward therapeutic development for CNS disorders. Commercial Availability: The 4-methoxy variant () is marketed as a research chemical, highlighting the demand for piperazine derivatives in drug discovery .

Research Findings and Implications

  • Piperazine Core Optimization : The piperazine scaffold is a versatile platform for 5-HT1A ligands. Substitutions at the phenyl ring’s ortho position (2-methoxy) enhance receptor binding, while para substitutions (4-methoxy) may shift selectivity or reduce affinity.
  • Functional Group Trade-offs : While fluorination (as in 18F-FCWAY) enables imaging applications, it introduces metabolic liabilities absent in the pivalamide-containing target compound.
  • Synthetic Accessibility: Compound 9’s synthesis via coupling of piperazine derivatives and isoindolinones suggests feasible routes for scaling the target compound.

Biologische Aktivität

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C21H26N4O6S
  • Molecular Weight : 462.5 g/mol
  • IUPAC Name : N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide

The structure includes a piperazine ring, a methoxyphenyl group, and a sulfonamide moiety, which are known to influence its pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors (5-HT). Piperazine derivatives have been reported to inhibit acetylcholinesterase (AChE), thereby enhancing acetylcholine levels in the synaptic cleft, which is crucial for neurotransmission.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit potent antagonist activity at serotonin receptors. For instance, WAY 100635, a related compound, demonstrated significant antagonism at 5-HT1A receptors in both dorsal raphe nucleus and hippocampal regions. This antagonistic effect was characterized by an increase in neuronal firing rates and modulation of synaptic responses to serotonin .

In Vivo Studies

In vivo studies have shown that piperazine derivatives can affect behavioral outcomes in animal models. For example, compounds targeting the 5-HT system have been linked to anxiolytic and antidepressant effects. The specific compound under discussion may also exhibit similar effects due to its structural similarities to known serotonergic agents.

Case Studies

  • Study on Neurotransmitter Modulation : A study investigated the effects of related piperazine compounds on serotonin-mediated responses. It was found that these compounds could significantly alter neurotransmitter dynamics, suggesting potential therapeutic applications in mood disorders.
  • Acetylcholinesterase Inhibition : Another case study focused on the inhibition of AChE by piperazine derivatives. The results indicated that such compounds could enhance cognitive function by increasing acetylcholine availability.

Data Summary

PropertyValue
Molecular FormulaC21H26N4O6S
Molecular Weight462.5 g/mol
Mechanism of ActionSerotonin receptor antagonist
AChE InhibitionYes
Potential ApplicationsAntidepressant, anxiolytic

Q & A

Q. Key Structural Elements :

  • 2-Methoxyphenylpiperazine : Confers affinity for serotonin (5-HT₁A) and dopamine receptors, as seen in analogs like BMY7378 .
  • Sulfonyl-Ethyl Linker : Enhances metabolic stability by reducing oxidative degradation .
  • Pivalamide Group : Increases lipophilicity (logP ~2.8), improving blood-brain barrier permeability .
    Analytical Methods :
  • X-ray Crystallography : Resolves piperazine ring conformation and sulfonyl group geometry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 452.21 [M+H]⁺) .

Basic Question: What are the primary pharmacological targets of this compound?

Q. Identified Targets :

  • Dopamine D3 Receptor : High affinity (Ki = 12 nM) due to the 2-methoxyphenylpiperazine moiety, as demonstrated in radioligand displacement assays .
  • Serotonin 5-HT₁A Receptor : Moderate activity (Ki = 48 nM) observed in competitive binding studies using [³H]8-OH-DPAT .
    Experimental Design :
  • In Vitro Assays : Use transfected HEK293 cells expressing human D3 or 5-HT₁A receptors.
  • Selectivity Screening : Test against off-target receptors (e.g., α₁-adrenergic, H1 histamine) to rule out nonspecific binding .

Advanced Question: How can researchers optimize synthetic yield while minimizing byproducts?

Q. Optimization Strategies :

  • Temperature Control : Maintain sulfonylation at ≤5°C to prevent N-dealkylation byproducts .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
    Byproduct Analysis :
  • LC-MS : Identify impurities (e.g., des-methyl analogs) and adjust reaction stoichiometry (1.2:1 sulfonyl chloride:piperazine ratio) .
    Yield Data :
StepYield (%)Purity (%)
Sulfonylation7890
Substitution6595

Advanced Question: How to resolve contradictions in reported dual 5-HT₁A/D3 receptor activity?

Q. Contradictory Findings :

  • Inconsistent Ki Values : Some studies report preferential D3 binding (Ki < 20 nM), while others highlight 5-HT₁A activity .
    Resolution Methods :

Functional Assays : Conduct cAMP inhibition (D3) vs. GTPγS binding (5-HT₁A) to distinguish agonist/antagonist profiles .

Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify residues critical for selectivity (e.g., D3 Val87 vs. 5-HT₁A Thr160) .

Species-Specificity Testing : Compare binding in human vs. rodent receptors to rule out interspecies variability .

Advanced Question: What strategies improve selectivity for D3 over D2 receptors?

Q. Structural Modifications :

  • Pivalamide Substitution : Replace with bulkier tert-butyl groups to exploit D3’s larger hydrophobic pocket .
  • Linker Optimization : Shorten the ethyl spacer to reduce D2 affinity (IC50 increases from 85 nM to >1 µM) .
    Experimental Validation :
  • Chimeric Receptors : Swap D3/D2 transmembrane domains to pinpoint selectivity determinants .
  • In Vivo Microdialysis : Measure extracellular dopamine in nucleus accumbens to confirm D3-specific effects .

Advanced Question: How to assess metabolic stability and cytochrome P450 interactions?

Q. Metabolic Profiling :

  • Liver Microsome Assay : Incubate with human hepatocytes (1 mg/mL, 37°C) and monitor parent compound depletion via LC-MS/MS (t½ = 45 min) .
  • CYP Inhibition : Test against CYP3A4 and CYP2D6 using fluorogenic substrates (IC50 > 10 µM indicates low risk) .
    Key Metabolites :
  • N-Demethylation : Major pathway (30% of total clearance) .
  • Sulfone Oxidation : Minor metabolite detected at <5% .

Advanced Question: What computational methods predict binding modes and off-target risks?

Q. Computational Workflow :

Docking (AutoDock Vina) : Simulate ligand-D3 receptor interactions (PDB: 3PBL) with flexible side chains .

Pharmacophore Modeling : Align with known D3 antagonists (e.g., SB-277011) to validate essential features .

Machine Learning (QSAR) : Train models on ChEMBL datasets to predict hERG inhibition and solubility .
Output Metrics :

  • Docking Score (kcal/mol) : −9.2 (D3) vs. −7.8 (D2).
  • Predicted logS : −4.1 (requires formulation optimization) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.